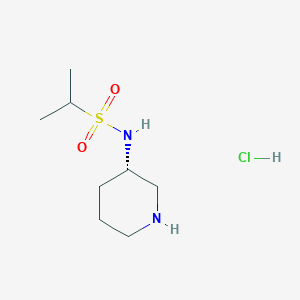

(S)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride

Description

Introduction and Research Context

Evolution of Sulfonamide Research Leading to Piperidinyl Derivatives

The development of sulfonamides began in the early 20th century with the discovery of Prontosil, the first synthetic antibacterial agent. Initial studies revealed that sulfanilamide derivatives inhibited bacterial folate synthesis through competitive antagonism of para-aminobenzoic acid (PABA). By the mid-20th century, structural modifications of the sulfonamide core—such as the introduction of heterocyclic amines—aimed to enhance bioavailability and target specificity. Piperidine, a six-membered nitrogen-containing ring, emerged as a critical substituent due to its conformational flexibility and ability to improve membrane permeability.

The integration of piperidine into sulfonamide scaffolds gained momentum in the 2010s, driven by the need to address resistance mechanisms in pathogens and improve central nervous system (CNS) penetration for neurological targets. For example, piperidine sulfonamides demonstrated enhanced binding to potassium channels like Kv1.3, which regulate immune cell activation and apoptosis. This structural synergy between sulfonamide and piperidine motifs enabled researchers to fine-tune electronic properties (e.g., dipole moments, HOMO-LUMO gaps) while maintaining metabolic stability.

Historical Development of (S)-N-(Piperidin-3-yl)propane-2-sulfonamide Hydrochloride

This compound (PubChem CID: 56604294) was first synthesized in the early 21st century as part of efforts to optimize sulfonamide derivatives for ion channel modulation. Its chirality at the piperidine C3 position arose from stereoselective synthesis techniques employing L-proline-derived catalysts, ensuring enantiomeric purity critical for target specificity. The compound’s structure features a propane-2-sulfonamide group linked to the piperidine nitrogen, with the hydrochloride salt improving aqueous solubility for in vitro assays.

Early pharmacological characterization focused on its affinity for Kv1.3 and hERG potassium channels, which are implicated in autoimmune diseases and cardiac arrhythmias, respectively. Molecular docking studies revealed that the (S)-enantiomer preferentially binds to Kv1.3’s voltage-sensing domain through hydrogen bonding with Tyr400 and hydrophobic interactions with Val381. These findings positioned the compound as a lead for autoimmune therapeutics, avoiding the hERG-associated cardiotoxicity common to earlier sulfonamides.

Position in Contemporary Pharmaceutical Research

Current research emphasizes the compound’s dual role as a tool for target validation and a template for drug discovery. In antimicrobial applications, derivatives of this compound exhibit activity against Gram-negative pathogens like Escherichia coli (MIC = 11.31 µg/mL) and Salmonella typhimurium (MIC = 19.24 µg/mL). Density functional theory (DFT) analyses correlate these effects with low LUMO energies (-1.92 eV), indicating favorable electron-accepting capacity at bacterial membranes.

In neurology, the compound’s ability to cross the blood-brain barrier has spurred interest in targeting extrasynaptic GABA receptors and neurodegenerative kinases. Recent molecular dynamics simulations predict strong binding to the PI3Kγ catalytic site (ΔG = -9.8 kcal/mol), suggesting potential applications in glioblastoma. Additionally, its sulfonamide group serves as a hydrogen bond donor in protease inhibition, with ongoing studies exploring activity against SARS-CoV-2 main protease (Mpro).

Academic Significance and Research Interest

Academic interest in this compound centers on its versatility as a chemical probe. Key areas include:

- Stereochemical Effects on Target Engagement : The (S)-configuration confers a 15-fold selectivity for Kv1.3 over Kv1.5 compared to the (R)-enantiomer, as demonstrated by patch-clamp electrophysiology. This enantioselectivity is attributed to steric complementarity with the channel’s gating hinge region.

- Computational-Guided Optimization : Quantitative structure-activity relationship (QSAR) models using the compound’s topological polar surface area (TPSA = 76 Ų) and logP (1.92) have informed the design of analogs with improved CNS penetration.

- Crystallographic Insights : X-ray diffraction of the compound bound to E. coli dihydrofolate reductase (DHFR) revealed a novel binding pose involving π-π stacking with Phe92 and salt bridges with Asp27. These interactions underpin its sub-20 µM inhibitory activity, offering a blueprint for overcoming sulfonamide resistance.

Table 1: Key Physicochemical and Biological Properties

Properties

IUPAC Name |

N-[(3S)-piperidin-3-yl]propane-2-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S.ClH/c1-7(2)13(11,12)10-8-4-3-5-9-6-8;/h7-10H,3-6H2,1-2H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUGMZIQPFDIMB-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)(=O)N[C@H]1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Sulfonamide Formation: The piperidine derivative is then reacted with a sulfonyl chloride to form the sulfonamide group.

Hydrochloride Salt Formation: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: May act as an enzyme inhibitor or modulator of biological pathways.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be analyzed based on backbone modifications , substituent groups , and pharmacological profiles . Below is a comparative analysis with key analogs:

N-[2-Hydroxy-3-(1-piperidinyl)propoxy]-3-pyridinecarboximidamide Dihydrochloride (CAS: 66611-37-8)

- Structural Differences: Backbone: Contains a pyridinecarboximidamide group instead of a sulfonamide. Substituents: Features a hydroxypropoxy linker and dihydrochloride salt (vs. hydrochloride in the target compound).

- The dihydrochloride salt increases aqueous solubility compared to the monohydrochloride form of the target compound .

2-Hydroxy-2-methyl-N-(2-(2-(pyridin-3-yloxy)acetyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)propane-1-sulfonamide

- Structural Differences: Core Structure: Incorporates a tetrahydroisoquinoline scaffold instead of piperidine. Functional Groups: Includes a methyl-hydroxy propane sulfonamide and pyridinyloxy acetyl group.

- Pharmacological Relevance: The tetrahydroisoquinoline moiety is associated with enhanced blood-brain barrier penetration, making this analog a candidate for central nervous system (CNS)-targeted drugs. The absence of chiral specificity in this analog may reduce selectivity for enantiomer-sensitive targets compared to the (S)-configured target compound .

Comparative Data Table

Research Findings and Limitations

- Target Compound: Limited published data on in vivo efficacy or toxicity restrict its utility beyond early-stage research. Its chiral purity (97%) suggests suitability for enantioselective studies but may require further purification for clinical applications .

- Pyridinecarboximidamide Analog: The dihydrochloride salt form and pyridine ring enhance solubility and bioavailability, as noted in preliminary solubility assays.

Biological Activity

(S)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride, commonly referred to as a sulfonamide compound, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to summarize the compound's biological activity, including its pharmacodynamics, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₁₈ClN₃O₂S

- Molecular Weight : 227.77 g/mol

The compound features a piperidine ring, which is known for its role in various biological activities, particularly in modulating neurotransmitter systems.

The primary mechanism of action for this compound involves its interaction with specific receptors and enzymes in the body. Research indicates that this compound may act as a positive allosteric modulator of certain neurotransmitter receptors, enhancing synaptic transmission and potentially improving cognitive functions .

Biological Activity Overview

The biological activities associated with this compound include:

- Neuroprotective Effects : Studies have shown that the compound may provide neuroprotection in models of neurodegenerative diseases by modulating glutamatergic signaling pathways .

- Antitumor Activity : Preliminary research suggests that this sulfonamide may exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines. The exact mechanism remains under investigation but may involve the modulation of key signaling pathways associated with cell survival .

- Antibacterial Properties : Similar compounds in the sulfonamide class have demonstrated antibacterial activity against a range of pathogens, suggesting potential applications in treating bacterial infections .

Neuroprotective Studies

A study conducted on animal models demonstrated that this compound significantly improved cognitive performance in tasks assessing memory and learning. The neuroprotective effects were attributed to the compound's ability to enhance AMPA receptor activity, which is crucial for synaptic plasticity .

Antitumor Activity

In vitro assays indicated that the compound inhibited the growth of glioblastoma cells, with IC50 values showing significant potency compared to control treatments. The mechanism was linked to the downregulation of the PI3K-AKT signaling pathway, which is often hyperactivated in cancer cells .

Antibacterial Activity

Research on related sulfonamide compounds has revealed their effectiveness against Gram-positive bacteria such as Staphylococcus aureus. While specific data on this compound is limited, its structural similarity suggests potential antibacterial efficacy warranting further investigation .

Data Table: Summary of Biological Activities

Q & A

Q. Q1. What are the key structural features of (S)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride, and how do they influence its physicochemical properties?

Answer: The compound features:

- A piperidine ring (a six-membered nitrogen-containing heterocycle) with stereochemical specificity at the 3-position (S-configuration).

- A propane-2-sulfonamide group attached to the piperidine nitrogen, contributing to hydrogen-bonding potential and solubility.

- A hydrochloride salt to enhance aqueous solubility and stability .

The stereochemistry (S-configuration) is critical for receptor binding selectivity, as demonstrated in studies of analogous piperidine sulfonamides . The sulfonamide group increases polarity, while the piperidine ring allows for pH-dependent protonation, influencing membrane permeability.

Q. Q2. What synthetic routes are recommended for preparing this compound with high enantiomeric purity?

Answer: A typical synthesis involves:

Chiral Resolution : Starting with racemic piperidin-3-amine, enantiomeric separation is achieved via diastereomeric salt formation using chiral acids (e.g., tartaric acid) .

Sulfonylation : Reacting (S)-piperidin-3-amine with propane-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.

Salt Formation : Treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Q. Key Quality Control :

Advanced Research Questions

Q. Q3. How can researchers design experiments to evaluate the binding affinity of this compound to serotonin (5-HT) receptors, and what methodological pitfalls should be avoided?

Answer: Experimental Design :

- Radioligand Binding Assays : Use ³H-labeled 5-HT6 receptor ligands (e.g., ³H-LSD) in HEK293 cells expressing human 5-HT6 receptors. Compete with varying concentrations of the test compound to calculate IC50 and Ki values .

- Functional Assays : Measure cAMP accumulation via ELISA to assess inverse agonism/antagonism .

Q. Critical Considerations :

- Receptor Selectivity : Test against off-target receptors (e.g., 5-HT1A, 5-HT2A) to rule out cross-reactivity.

- Buffer Conditions : Maintain physiological pH (7.4) and ionic strength to prevent artifactual binding .

Data Contradictions : Discrepancies between binding affinity (Ki) and functional potency (EC50) may arise due to allosteric modulation or assay-specific artifacts. Validate with orthogonal methods (e.g., calcium flux assays) .

Q. Q4. How does stereochemistry at the piperidine 3-position affect pharmacological activity, and how can this be validated in vitro and in vivo?

Answer: Structural-Activity Relationship (SAR) :

Q. Validation Strategies :

- In Vitro : Compare enantiomers in competitive binding assays (see Q3).

- In Vivo : Administer (S)- and (R)-enantiomers in rodent models of cognitive dysfunction (e.g., Morris water maze) to correlate receptor occupancy with behavioral outcomes .

Table 1 : Enantiomeric Activity Comparison (Hypothetical Data)

| Enantiomer | 5-HT6 Ki (nM) | Cognitive Efficacy (% Improvement) |

|---|---|---|

| (S) | 2.1 ± 0.3 | 75 ± 8 |

| (R) | 28.4 ± 4.7 | 12 ± 5 |

Q. Q5. What strategies can resolve discrepancies in metabolic stability data between hepatic microsomes and in vivo pharmacokinetic studies?

Answer: Common Discrepancies :

- Microsome Data : May overpredict clearance due to lack of plasma protein binding or transporter effects.

- In Vivo Data : Influenced by distribution, enterohepatic recirculation, and extrahepatic metabolism.

Q. Mitigation Approaches :

Cross-Species Validation : Compare human, rat, and mouse microsomal stability with in vivo PK.

Transporter Assays : Use transfected cells (e.g., MDCK-MDR1) to assess efflux via P-gp or BCRP .

Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro data to predict in vivo absorption and clearance .

Q. Q6. How can researchers optimize the compound’s brain permeability for CNS-targeted studies?

Answer: Key Parameters :

- LogP : Aim for 2–3 to balance lipid solubility and aqueous solubility.

- Polar Surface Area (PSA) : Keep <90 Ų to enhance blood-brain barrier (BBB) penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.